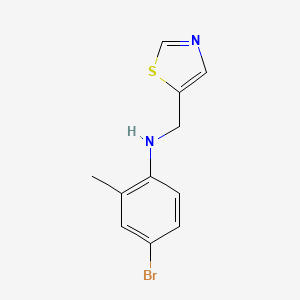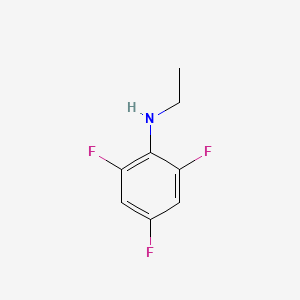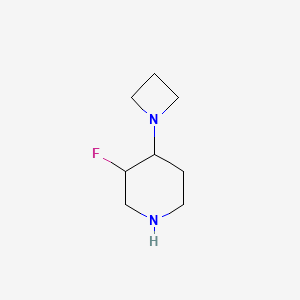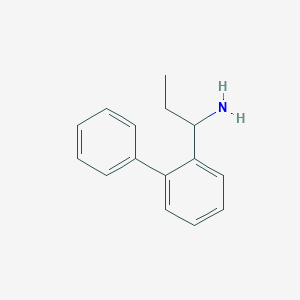![molecular formula C12H16ClN B13250197 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a methylpyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3-chlorobenzyl chloride with 2-methylpyrrolidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
科学的研究の応用
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine
- 2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine
- 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine
Uniqueness
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrrolidine ring also contributes to its distinct properties compared to other similar compounds.
特性
分子式 |
C12H16ClN |
|---|---|
分子量 |
209.71 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H16ClN/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3 |
InChIキー |
HNPAGNPTVBZQJT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN1)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


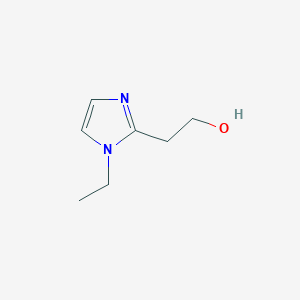

![5-Fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13250122.png)
![2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B13250128.png)
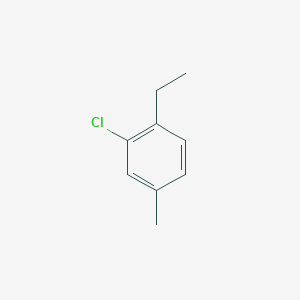
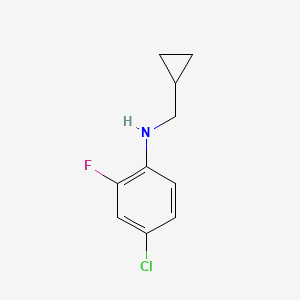
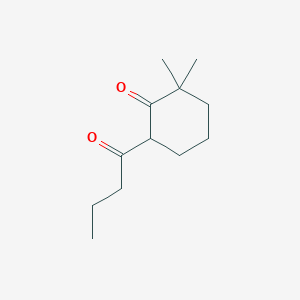
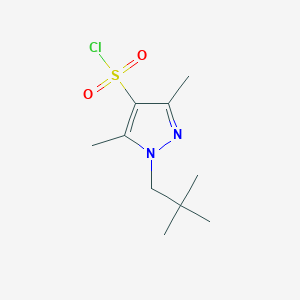
![2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
